Stereogenic Center Enables Chiral Resolution Unavailable in Achiral Pyrrolopyrazole Cores
The target compound possesses a chiral center at C5, a structural feature absent in the unsubstituted parent (CAS 107862-65-7), the 5-keto analog (CAS 2092701-92-1), and the 5,5-dimethyl derivatives (DPPs) . This enables chiral separation to yield enantiopure (R) or (S) building blocks, which are critical for diastereoselective synthesis of C3-substituted analogs. The downstream utility is exemplified by the (R)-3-(p-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 2135829-66-0) and the boronate intermediate (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 2135831-71-7), both derived from the resolved 5-hydroxy core .
| Evidence Dimension | Presence of a stereogenic center (chiral atom) |
|---|---|
| Target Compound Data | 1 stereogenic center (C5, racemic or enantiopure) |
| Comparator Or Baseline | Unsubstituted parent (C6H8N2, CAS 107862-65-7): 0 stereogenic centers. 5-keto analog (C6H6N2O, CAS 2092701-92-1): 0 stereogenic centers. 5,5-Dimethyl DPPs: 0 stereogenic centers. |
| Quantified Difference | 1 vs 0 chiral centers; allows enantiomeric excess (ee) >98% for resolved analogs vs 0% ee for achiral comparators. |
| Conditions | Standard chiral HPLC or enzymatic kinetic resolution conditions. |
Why This Matters
Procurement of the racemic 5-hydroxy scaffold provides a single starting point to access both enantiomeric series, a flexibility fundamental to structure-activity relationship (SAR) studies and patent strategy that cannot be matched by any achiral core analog.
